(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol
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Overview
Description
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound is characterized by the presence of an ethoxy group and a methoxy group attached to the phenyl ring, along with a hydroxyl group attached to the ethan-1-ol backbone. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (S)-1-(4-Ethoxy-3-methoxyphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst to ensure the desired (S)-configuration. This method allows for large-scale production with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides or amines
Major Products Formed
Oxidation: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethanone
Reduction: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the ethoxy and methoxy groups may enhance its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol
- 1-(4-Ethoxy-3-methoxyphenyl)ethanone
- 1-(4-Methoxyphenyl)ethan-1-ol
Uniqueness
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, biological activity, and interactions with other molecules, making it valuable for enantioselective synthesis and research.
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(1S)-1-(4-ethoxy-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O3/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8,12H,4H2,1-3H3/t8-/m0/s1 |
InChI Key |
ZVNAREYEWGELKS-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[C@H](C)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)O)OC |
Origin of Product |
United States |
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